molecular formula C6H10ClF2N B12454545 3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride

3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride

Cat. No.: B12454545
M. Wt: 169.60 g/mol
InChI Key: MSSHHATWRFHERK-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride, often involves the use of fluorinating agents such as Selectfluor® . A common method includes the fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or 1,2-dihydropyridines. The reaction typically occurs under mild conditions, making it suitable for various functional groups .

Industrial Production Methods

Industrial production of fluorinated pyridines may involve large-scale fluorination reactions using complex fluorinating agents like AlF3 and CuF2 at high temperatures (450–500°C) . These methods yield a mixture of fluorinated products, which can be separated and purified for specific applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride involves its interaction with biological targets through its fluorinated pyridine ring. The electron-withdrawing fluorine atoms enhance the compound’s binding affinity to various receptors and enzymes, leading to its biological effects . The specific molecular targets and pathways depend on the derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of two fluorine atoms at the 3-position and a methyl group at the 1-position differentiates it from other fluorinated pyridines, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

3,3-difluoro-1-methyl-2,6-dihydropyridine;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c1-9-4-2-3-6(7,8)5-9;/h2-3H,4-5H2,1H3;1H

InChI Key

MSSHHATWRFHERK-UHFFFAOYSA-N

Canonical SMILES

CN1CC=CC(C1)(F)F.Cl

Origin of Product

United States

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